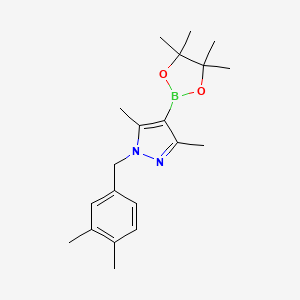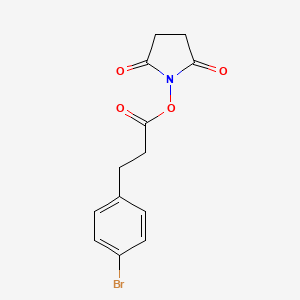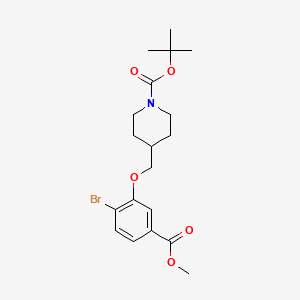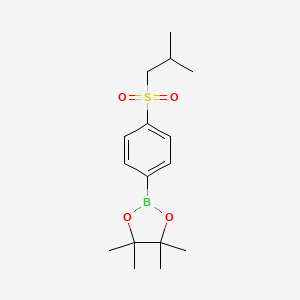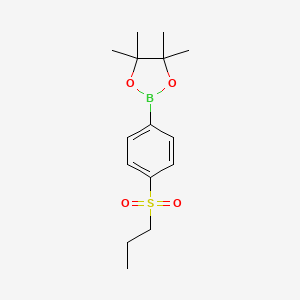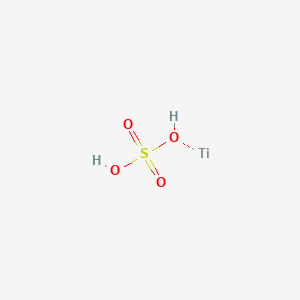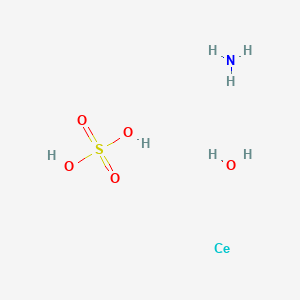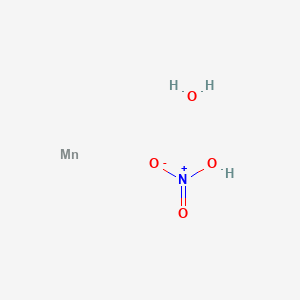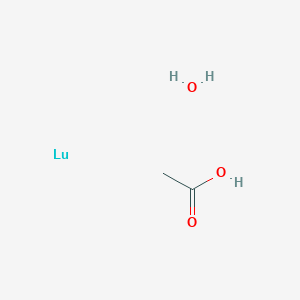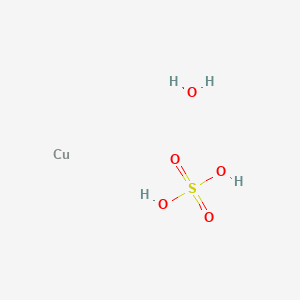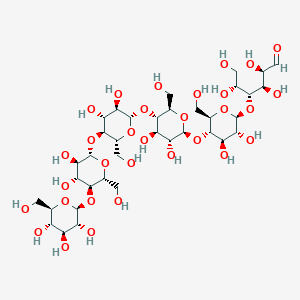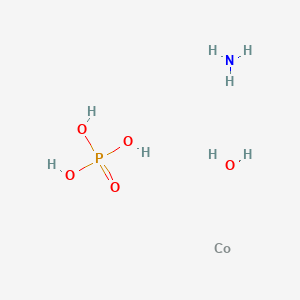
azane;cobalt;phosphoric acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
azane;cobalt;phosphoric acid;hydrate is a chemical compound with the molecular formula CoH6NO5PThis compound is characterized by its red-violet powder form and is insoluble in water but soluble in acidic solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, ammonium cobalt(2+) salt (1:1:1), monohydrate typically involves the reaction between cobalt(II) salts and ammonium phosphate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then filtered, washed, and dried to obtain the monohydrate form .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction parameters to achieve consistent product quality. The final product is subjected to rigorous quality control measures to ensure its purity and performance in various applications .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, ammonium cobalt(2+) salt (1:1:1), monohydrate undergoes various chemical reactions, including:
Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under specific conditions.
Reduction: The compound can be reduced to form cobalt(II) complexes.
Substitution: The ammonium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Reactions are typically carried out in aqueous or acidic media.
Major Products Formed
Oxidation: Cobalt(III) phosphate.
Reduction: Cobalt(II) complexes.
Substitution: Various cobalt(II) salts depending on the substituting cation.
Scientific Research Applications
Phosphoric acid, ammonium cobalt(2+) salt (1:1:1), monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other cobalt compounds.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a contrast agent in medical imaging.
Industry: Utilized in the production of pigments, ceramics, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of phosphoric acid, ammonium cobalt(2+) salt (1:1:1), monohydrate involves its interaction with molecular targets such as enzymes and receptors. The cobalt ion can coordinate with various ligands, influencing biochemical pathways and cellular processes. The phosphate group plays a role in the compound’s solubility and reactivity in different environments .
Comparison with Similar Compounds
Similar Compounds
Ammonium cobalt(II) phosphate anhydrous: Similar in composition but lacks the water molecule.
Cobalt(II) phosphate: Contains only cobalt and phosphate ions without ammonium.
Ammonium cobalt(III) phosphate: Contains cobalt in the +3 oxidation state
Uniqueness
Phosphoric acid, ammonium cobalt(2+) salt (1:1:1), monohydrate is unique due to its specific hydration state and the presence of both ammonium and cobalt ions. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
azane;cobalt;phosphoric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFGACPPBJZDCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.O.OP(=O)(O)O.[Co] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH8NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
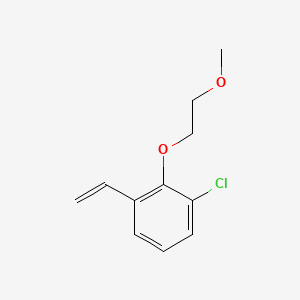
![(NE)-N-[[3-bromo-4-(trifluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8235636.png)
